molecular formula C18H19NO4S B6762481 N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B6762481
M. Wt: 345.4 g/mol
InChI Key: MDYAQEHWGFQOMI-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with two chromene rings and a sulfonamide group, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-24(21,15-8-9-17-14(12-15)6-3-10-22-17)19-16-7-1-4-13-5-2-11-23-18(13)16/h1,4,7-9,12,19H,2-3,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYAQEHWGFQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCC4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves the reaction of 3,4-dihydro-2H-chromene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the sulfonamide, followed by nucleophilic substitution with the chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Oxo-3,4-dihydro-2H-chromen-8-yl)acetic acid
  • 3-(3,4-Dihydro-2H-chromen-8-yl)-1-propanol
  • Pavetannin B6

Uniqueness

N-(3,4-dihydro-2H-chromen-8-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its dual chromene structure and the presence of a sulfonamide group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

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